molecular formula C14H15ClN2O B3261362 2-Chloro-8-cyclopentyl-7-methoxyquinazoline CAS No. 342801-27-8

2-Chloro-8-cyclopentyl-7-methoxyquinazoline

Cat. No.: B3261362
CAS No.: 342801-27-8
M. Wt: 262.73 g/mol
InChI Key: PFOHFZUUJOLANJ-UHFFFAOYSA-N
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Description

2-Chloro-8-cyclopentyl-7-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C14H15ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-cyclopentyl-7-methoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chloro-4-methoxybenzoic acid with cyclopentanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-cyclopentyl-7-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) under inert atmosphere.

Major Products Formed

    Substitution: Formation of substituted quinazolines.

    Oxidation: Formation of quinazolinones.

    Reduction: Formation of dihydroquinazolines.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

2-Chloro-8-cyclopentyl-7-methoxyquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-8-cyclopentyl-7-methoxyquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-cyclopentyl-7-methoxyquinazoline is unique due to the presence of both the chlorine atom and the cyclopentyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold for drug design and development .

Properties

IUPAC Name

2-chloro-8-cyclopentyl-7-methoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-18-11-7-6-10-8-16-14(15)17-13(10)12(11)9-4-2-3-5-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOHFZUUJOLANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC(=NC=C2C=C1)Cl)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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